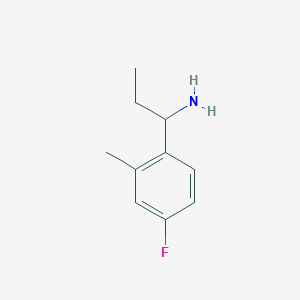

1-(4-Fluoro-2-methylphenyl)propan-1-amine

Description

Structural Classification within Substituted Phenylpropanamines

This compound belongs to the broader class of substituted phenethylamines, which encompasses compounds based upon the phenethylamine structural framework. Within this classification system, phenethylamines are characterized by containing a phenyl ring joined to an amino group via a two-carbon sidechain, though in this specific case, the sidechain has been extended to three carbons, placing it in the phenylpropylamine subfamily.

The structural classification system for substituted phenethylamines allows categorization according to substitution patterns on the phenyl ring, sidechain, or amino group. For this compound, the substitution occurs exclusively on the aromatic ring, with no modifications to the aliphatic chain beyond its extension to three carbons or to the primary amine functionality.

According to established nomenclature systems, this compound represents a dual-substituted phenylpropylamine where the aromatic ring bears both electron-withdrawing (fluorine) and electron-donating (methyl) substituents. This dual substitution pattern creates complex electronic effects within the aromatic system, distinguishing it from mono-substituted analogs and contributing to unique reactivity profiles.

Comparative analysis with related phenylpropylamine structures reveals significant differences in molecular properties. The parent compound phenylpropylamine (3-phenylpropylamine) acts as a norepinephrine-dopamine releasing agent with substantially different pharmacological characteristics compared to the substituted analog. Research data indicates that phenylpropylamine exhibits norepinephrine release activity with EC₅₀ values of 222 nanomolar and dopamine release activity with EC₅₀ values of 1,491 nanomolar in rat brain synaptosomes.

The following table summarizes key structural comparisons within the phenylpropylamine class:

| Compound | Molecular Formula | Aromatic Substitution | Molecular Weight (g/mol) |

|---|---|---|---|

| Phenylpropylamine | C₉H₁₃N | None | 135.21 |

| This compound | C₁₀H₁₄FN | 4-Fluoro, 2-methyl | 167.22 |

| β-Methylphenethylamine | C₉H₁₃N | None (branched chain) | 135.21 |

Historical Context of Fluorinated Aromatic Amine Development

The development of fluorinated aromatic compounds traces its origins to the pioneering work of Alexander Borodin in 1862, who conducted the first nucleophilic replacement of halogen atoms with fluoride. However, the actual synthesis of organofluorine compounds began earlier with Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. These early investigations established fundamental principles that would later enable the synthesis of complex fluorinated aromatic amines.

The formation of aromatic carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, followed by improved characterization work by Lenz in 1877. This methodology provided the foundation for modern aromatic fluorination techniques essential for preparing compounds like this compound.

Significant advancement in aromatic fluorination occurred in 1927 when Schiemann developed a methodology using diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction, known as the Schiemann reaction, remains commercially important for fluoroaromatic compound manufacture and likely represents one pathway for preparing the fluorinated benzene precursors used in synthesizing target compounds.

The industrial development of fluorinated compounds accelerated during World War II, driven by the Manhattan Project's requirements for uranium hexafluoride-compatible materials. This period saw extensive development of fluorocarbon synthesis methods and established large-scale production capabilities that facilitated subsequent pharmaceutical and specialty chemical applications.

Another crucial advancement was reported by Gottlieb in 1936, who demonstrated nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride. This methodology provided an alternative synthetic route for introducing fluorine atoms into aromatic systems and represents a key technique in modern fluorinated compound synthesis.

The evolution of fluorinated aromatic chemistry continued through the development of direct fluorination methods using elemental fluorine. In 1941, Bigelow and Fukuhara reported successful direct fluorination of benzene with elemental fluorine in vapor phase over copper gauze catalyst, achieving perfluorocyclohexane yields of 58 percent. While this specific method targets perfluorinated products, the underlying principles contributed to understanding fluorine incorporation into aromatic systems.

Significance of Ortho-Methyl/Para-Fluoro Substitution Patterns

The ortho-methyl and para-fluoro substitution pattern in this compound creates distinctive electronic and steric effects that significantly influence the compound's chemical behavior. Understanding these effects requires analysis of both individual substituent properties and their combined influence on the aromatic system.

Fluorine substitution at the para position relative to the propylamine chain exhibits dual electronic effects. According to established principles of electrophilic aromatic substitution, fluorine acts as a weakly deactivating group due to its strong electronegativity, which creates an inductive electron-withdrawing effect. However, fluorine also possesses lone pairs that can participate in resonance donation back to the aromatic ring, partially counteracting the inductive withdrawal.

Research on fluorine's directing effects in electrophilic aromatic substitution reveals that fluorobenzene often exhibits larger partial rate factors at the para position compared to other positions, sometimes making it an activating group despite its electronegative nature. This anomalous behavior results from favorable orbital overlap between fluorine's 2p orbitals and carbon's 2p orbitals, which are similar in energy and geometry.

The methyl group at the ortho position provides electron-donating effects through both inductive and hyperconjugation mechanisms. Methyl groups are classified as activating, ortho-para directing substituents that increase electron density in the aromatic ring. The Hammett substituent constants for methyl groups show negative values (-0.170 for para position, -0.069 for meta position), confirming their electron-donating character.

The following table presents Hammett substituent constants relevant to the compound's substitution pattern:

| Substituent | Para Effect (σₚ) | Meta Effect (σₘ) | Electronic Character |

|---|---|---|---|

| Methyl | -0.170 | -0.069 | Electron-donating |

| Fluorine | +0.062 | +0.337 | Weakly electron-withdrawing |

| Combined Effect | Variable | Variable | Dependent on position |

The combination of ortho-methyl and para-fluoro substitution creates complex electronic interactions within the aromatic system. The electron-donating methyl group partially compensates for the electron-withdrawing effects of fluorine, potentially resulting in intermediate electronic characteristics compared to compounds bearing only one substituent type.

Steric considerations also play crucial roles in determining the compound's reactivity profile. The ortho-positioned methyl group creates steric hindrance for reactions occurring at adjacent positions, while the para-fluoro substituent remains sterically unencumbered. This steric differentiation influences regioselectivity in subsequent chemical transformations and affects the compound's overall synthetic utility.

Research on ortho-fluoro effects demonstrates that fluorine substitution can significantly stabilize carbon-carbon bond activation products, with stabilization energies of approximately -6.6 kilocalories per mole per ortho-fluorine substituent. While this specific compound contains para-fluorine rather than ortho-fluorine, understanding these positional effects provides insight into the electronic consequences of fluorine incorporation.

The dual substitution pattern also influences the compound's physical properties, including solubility, volatility, and intermolecular interactions. Fluorine substitution typically increases lipophilicity and can enhance biological membrane permeability, while methyl substitution affects molecular volume and hydrophobic character. These combined effects position this compound as a structurally unique member of the phenylpropylamine family with distinctive chemical and physical properties.

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUROPEITPIZKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial and Pharmaceutical Applications

Compounds with similar structures are of interest in medicinal chemistry, particularly for their potential as antiviral agents. The presence of fluorine and methyl groups on the aromatic ring can influence biological activity and pharmacokinetics, making these compounds valuable for further research.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-fluoro-2-methylphenyl)propan-1-one, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form the corresponding alcohol, 1-(4-fluoro-2-methylphenyl)propan-1-ol, using reducing agents like lithium aluminum hydride.

Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, such as acyl chlorides, to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products:

Oxidation: 1-(4-Fluoro-2-methylphenyl)propan-1-one.

Reduction: 1-(4-Fluoro-2-methylphenyl)propan-1-ol.

Substitution: Various amides and sulfonamides depending on the electrophile used.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)propan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter pathways, potentially influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with monoamine transporters and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 1-(4-Fluoro-2-methylphenyl)propan-1-amine, highlighting differences in substituents, molecular weight, and pharmacological relevance:

Pharmacological and Physicochemical Properties

- This contrasts with the trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]propan-2-amine, which exerts a stronger electron-withdrawing effect, altering pKa and bioavailability .

Solubility and Bioavailability :

- Hydrochloride salts (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride) exhibit improved aqueous solubility, critical for oral bioavailability .

- Tertiary amines (e.g., 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine) generally exhibit lower solubility but higher membrane permeability due to reduced polarity .

- Metabolic Stability: Fluorinated analogs demonstrate slower oxidative metabolism compared to non-halogenated derivatives (e.g., 1-(4-ethylphenyl)-2-methylpropan-1-amine), as fluorine resists cytochrome P450-mediated degradation .

Pharmacological Activity

- However, meta- or ortho-substituted analogs (e.g., OX03394) lose activity entirely, underscoring the importance of substituent position . The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]propan-2-amine may enhance binding to serotonin or dopamine receptors due to its strong electron-withdrawing nature .

Toxicity :

- Fluorinated amines generally exhibit lower acute toxicity compared to chlorinated analogs, as seen in corrosion inhibitor studies (e.g., benzimidazole derivatives in ) .

Biological Activity

1-(4-Fluoro-2-methylphenyl)propan-1-amine, also known as a fluorinated phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C10H14FN |

| Molecular Weight | 173.23 g/mol |

| Functional Groups | Amine, Fluorine |

| Chirality | Chiral (R and S isomers) |

The presence of a fluorine atom at the para position enhances its lipophilicity and biological activity, making it a subject of interest in pharmacological studies.

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those related to the central nervous system (CNS). It is hypothesized to function as a norepinephrine and dopamine reuptake inhibitor, which could potentially lead to stimulant effects similar to those observed in other phenethylamines.

Antimicrobial Effects

Studies have shown that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, highlighting its potential application as an antimicrobial agent in clinical settings.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells, particularly in models of acute myelogenous leukemia (AML) and non-small-cell lung cancer (NSCLC). The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

-

Anticancer Activity in AML

- A study demonstrated that this compound significantly reduced cell viability in AML cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.

-

Neuropharmacological Effects

- In animal models, administration of the compound resulted in increased locomotor activity, suggesting stimulant-like effects. Behavioral assays indicated potential efficacy for conditions such as attention deficit hyperactivity disorder (ADHD).

Research Findings Summary

A review of recent literature reveals diverse applications and biological activities associated with this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Inhibits proliferation in AML and NSCLC cell lines |

| Neuropharmacological Effects | Increased locomotion in animal models |

Q & A

Basic: What synthetic routes are optimal for preparing 1-(4-Fluoro-2-methylphenyl)propan-1-amine, and how do steric effects of substituents influence reaction efficiency?

The compound can be synthesized via reductive amination of 4-fluoro-2-methylpropiophenone using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Alternatively, a Grignard reaction between 4-fluoro-2-methylbenzyl magnesium bromide and acetonitrile, followed by hydrolysis and purification via column chromatography, may yield higher enantiomeric purity . Steric hindrance from the 2-methyl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Basic: How can chromatographic techniques assess the purity of this compound, and what are common impurities?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a gradient of 0.1% trifluoroacetic acid in water/acetonitrile. Common impurities include unreacted ketone precursors or byproducts like 1-(4-fluoro-2-methylphenyl)propan-1-ol (retention time ≈ 0.4 relative to the parent compound) . GC-MS with a polar capillary column (e.g., DB-WAX) can detect volatile impurities, while LC-HRMS identifies non-volatile degradation products .

Advanced: What computational strategies predict the compound’s interactions with biological targets, such as monoamine transporters?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER force field) model interactions with serotonin or dopamine transporters. The fluorophenyl group may engage in π-π stacking with aromatic residues (e.g., Phe341 in SERT), while the amine group forms hydrogen bonds with Asp98 . Free energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications. Validate predictions via radioligand displacement assays using [³H]paroxetine .

Advanced: How can enantiomers of this compound be resolved, and what analytical methods confirm chiral purity?

Chiral resolution employs diastereomeric salt formation with (+)- or (-)-di-p-toluoyl-D-tartaric acid in ethanol. Alternatively, preparative chiral HPLC (Chiralpak AD-H column, heptane/ethanol/isopropylamine) achieves baseline separation. Enantiomeric excess (ee) is quantified via polarimetry or chiral GC (Cyclosil-B column) . X-ray crystallography (SHELX refinement) confirms absolute configuration using anomalous scattering from fluorine .

Advanced: How do structural modifications (e.g., fluorination at the 4-position) impact metabolic stability in hepatocyte assays?

Fluorination reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2D6) due to increased electronegativity and C-F bond stability. Incubate the compound with human liver microsomes (HLMs) and NADPH, then analyze metabolites via UPLC-QTOF. The 4-fluoro group decreases formation of para-hydroxylated metabolites compared to non-fluorinated analogs . Compare half-life (t₁/₂) and intrinsic clearance (CLint) values to optimize pharmacokinetic profiles.

Basic: What spectroscopic techniques characterize the compound’s structure, and how are spectral contradictions resolved?

¹H NMR (400 MHz, CDCl₃) shows a triplet for the CH₂NH₂ group (δ 2.7–3.1 ppm) and a multiplet for the fluorophenyl ring (δ 6.8–7.2 ppm). Discrepancies in coupling constants (e.g., JHF for aromatic protons) may arise from dynamic effects; variable-temperature NMR or DFT calculations (B3LYP/6-31G*) resolve ambiguities . IR confirms the primary amine (N-H stretch ≈ 3350 cm⁻¹) and absence of carbonyl impurities.

Advanced: What are the challenges in crystallizing this compound, and how are polymorphs controlled?

Crystallization from ethanol/water mixtures often yields needle-like crystals. Polymorph control requires precise cooling rates (0.5°C/min) and seeding with pre-characterized crystals. Use SHELXD for structure solution and SHELXL for refinement to address disorder in the methyl or fluorine positions . Differential scanning calorimetry (DSC) identifies polymorphic transitions, while PXRD verifies phase purity.

Basic: What safety protocols are critical when handling this amine in laboratory settings?

Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory and dermal irritation. Store under nitrogen at 2–8°C to prevent oxidation. Spill cleanup involves neutralization with 5% acetic acid followed by adsorption with vermiculite. Toxicity data (e.g., LD50) should be obtained via acute oral studies in rodents .

Advanced: How does the compound’s logP correlate with its blood-brain barrier (BBB) permeability in preclinical models?

Measured logP (octanol/water) ≈ 2.1 indicates moderate BBB penetration. Validate via in situ rat brain perfusion, calculating permeability-surface area (PS) product. Compare with computational predictions (e.g., QikProp). Structural analogs with higher lipophilicity (e.g., 4-chloro derivatives) show enhanced CNS uptake but increased hepatotoxicity risks .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for pharmacological studies?

Implement process analytical technology (PAT) tools, such as inline FTIR for real-time monitoring of intermediate formation. Design of experiments (DoE) optimizes critical parameters (e.g., temperature, stoichiometry). Quality control includes ICP-MS for metal catalysts (e.g., Pd < 10 ppm) and chiral SFC for enantiomeric consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.